1-[(4-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(4-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including a chlorophenyl, a fluorine atom, and a benzenesulfonyl group. These substitutions can significantly influence the compound’s chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the H1 receptors . These receptors play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .
Mode of Action
The compound acts as an antagonist to the H1 receptors . It has a higher affinity to these receptors than histamine, meaning it can effectively block the interaction between histamine and the H1 receptors . This blocking action prevents the allergic reactions that would typically occur when histamine binds to the H1 receptors .
Biochemical Pathways
The compound’s action primarily affects the histamine pathway. By blocking the H1 receptors, it prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and increased vascular permeability . These effects are typically associated with allergic reactions.
Pharmacokinetics
The compound’s solubility in DMSO suggests it may have good absorption properties.
Result of Action
The primary result of the compound’s action is the prevention of allergic reactions . By blocking the H1 receptors, it prevents histamine from triggering these reactions, thereby alleviating symptoms such as itching and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener reaction conditions to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects could be explored for treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial properties.
Fluoroquinolones: These are a class of antibiotics that include ciprofloxacin and levofloxacin, which also feature a quinoline core with fluorine substitution.
Uniqueness
1-[(4-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for developing new therapeutic agents or materials.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFNO3S/c1-16(2)18-5-10-21(11-6-18)32(30,31)24-15-28(14-17-3-7-19(26)8-4-17)23-12-9-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHLDFZQJAFDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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